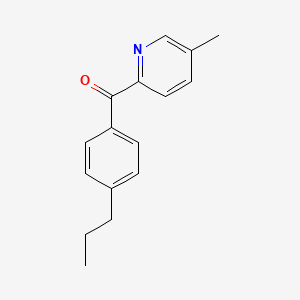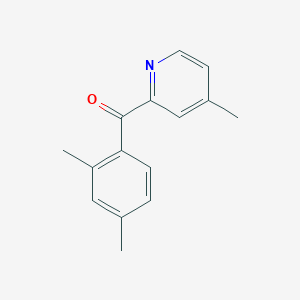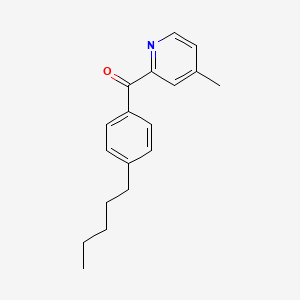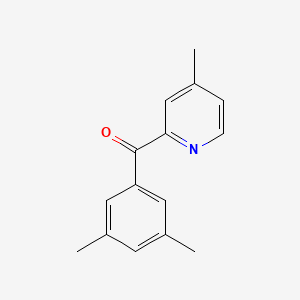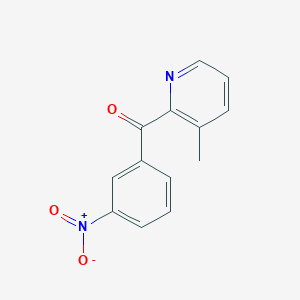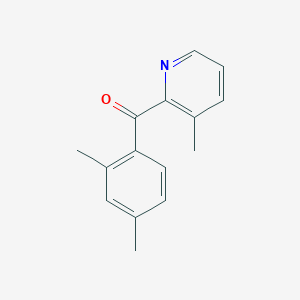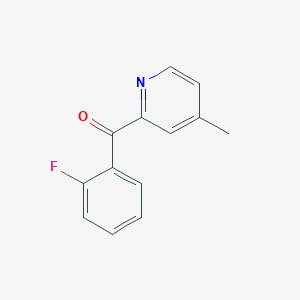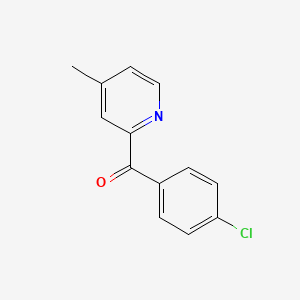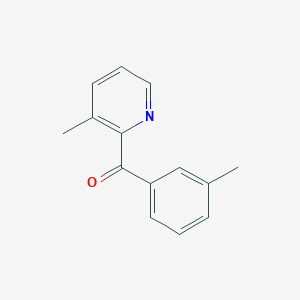
6-Methoxy-2-(4-pentylbenzoyl)pyridine
Descripción general
Descripción
“6-Methoxy-2-(4-pentylbenzoyl)pyridine” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 255.32 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-(4-pentylbenzoyl)pyridine” can be represented by the InChI code: 1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3 .Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
6-Methoxy-2-(4-pentylbenzoyl)pyridine derivatives have been studied for their effectiveness in inhibiting corrosion in mild steel, particularly in hydrochloric acid environments. Pyridine derivatives, including those with methoxy groups, demonstrate mixed-type inhibitor behavior, mainly cathodic, with studies focusing on adsorption isotherms and protective film formation on steel surfaces (Ansari, Quraishi, & Singh, 2015).
Synthesis and Molecular Structure
Studies have focused on the synthesis and molecular structure of heterocyclic ligands, including pyridine derivatives with methoxy groups. These compounds, like 2,6-bis-(2'-methoxyphenyl)pyridine, have been analyzed through X-ray crystallography to understand their structural orientation and intramolecular interactions (Silva et al., 1997).
Antimicrobial and Antifungal Activities
Pyridine nucleus, including methoxy-substituted derivatives, has been synthesized and assessed for biological activity against various bacteria and fungi. These studies indicate that some pyridine derivatives exhibit moderate antimicrobial activities, highlighting their potential in medicine and agriculture (Bhuva et al., 2015).
Photophysical Properties
The photophysical characteristics of pyridine derivatives, such as those with methoxy groups, have been studied to understand their behavior in different solvent environments. These studies contribute to a deeper understanding of intramolecular charge transfer and proton transfer processes, which are crucial in the field of photochemistry (Behera, Karak, & Krishnamoorthy, 2015).
Electronic and Optical Applications
Pyridine derivatives have been explored for their application in electronic and optical devices. Studies have investigated the thermal stability, crystalline structure, and optical properties of these compounds, including their use in semiconductor devices and their photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).
Propiedades
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-7-14-10-12-15(13-11-14)18(20)16-8-6-9-17(19-16)21-2/h6,8-13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCMZCFUNIXZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-pentylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



